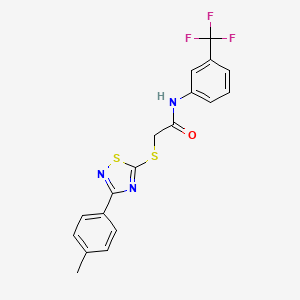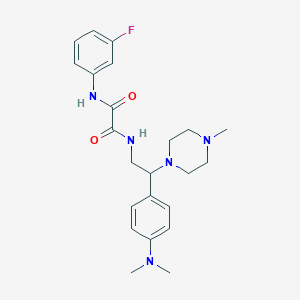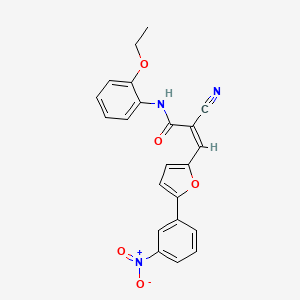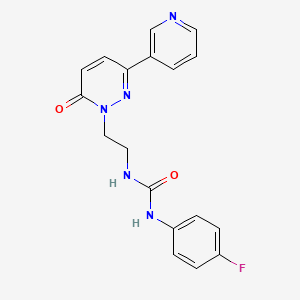![molecular formula C11H9N5OS B2830067 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 1082437-20-4](/img/structure/B2830067.png)
3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol” is a heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They are unique and present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases .
Synthesis Analysis
The synthesis of such compounds involves complex processes. The latest synthetic approaches strive to compile the synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of these compounds is unique and has usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis
The chemical reactions of these compounds are complex and involve multiple steps. The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Aplicaciones Científicas De Investigación
3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment method.
Mecanismo De Acción
The exact mechanism of action of 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes involved in cellular processes, such as DNA synthesis and protein synthesis. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit both biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. This compound has also been found to induce oxidative stress in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has several advantages for lab experiments, including its high purity and yield, as well as its ability to exhibit various biological activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
Future research on 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol could focus on its potential use as a photosensitizer in photodynamic therapy. Further studies could also investigate its mechanism of action and potential targets for cancer treatment. Additionally, the development of this compound analogs with improved biological activity and reduced toxicity could be explored.
In conclusion, this compound is a chemical compound with potential applications in various fields, including cancer treatment and photodynamic therapy. Its synthesis method has been reported to yield high purity and yield. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. However, further research is needed to fully understand its mechanism of action and potential targets for cancer treatment.
Métodos De Síntesis
The synthesis of 3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol involves the reaction of 3-amino-5-methyl-1H-pyrazole-4-carbonitrile with 3-methoxyphenyl isothiocyanate in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain this compound. This method has been reported to yield this compound with high purity and yield.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c1-17-8-4-2-3-7(5-8)16-10-9(14-15-16)11(18)13-6-12-10/h2-6H,1H3,(H,12,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHOQVOHDRAENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=S)N=CN3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2829986.png)




![2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide](/img/structure/B2829996.png)

![4-isopropoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2829999.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2830004.png)

![3-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2830006.png)